2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c1-10(24)14(17(26)21(2)3)22-9-19-15-13(16(22)25)8-20-23(15)12-6-4-11(18)5-7-12/h4-9,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACVUSCTLHNVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound SR-01000137091 is a derivative of pyrazolo[3,4-d]pyrimidine. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment.
Mode of Action
SR-01000137091 interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation. The compound’s cytotoxic activities have been observed in various cell lines, including MCF-7 and HCT-116.
Biochemical Pathways
The primary biochemical pathway affected by SR-01000137091 is the cell cycle. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle. This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, effectively halting cell proliferation.
Pharmacokinetics
The pharmacokinetics of drugs generally involve absorption, distribution, metabolism, and excretion (adme) The compound’s ADME properties would impact its bioavailability, determining how much of the drug reaches its target site of action
Result of Action
The inhibition of CDK2 by SR-01000137091 results in significant cytotoxic effects on cancer cells. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. These results suggest that SR-01000137091 could potentially be effective in treating certain types of cancer.
Biological Activity
The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl substituent, which is significant for its biological activity.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit substantial anti-inflammatory effects. For instance, compounds similar to the target compound were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for some derivatives ranged from for COX-2 inhibition, comparable to standard anti-inflammatory drugs such as celecoxib .
2. Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains. Studies indicated that pyrazolo derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related pyrazolo compound showed effective minimum bactericidal concentrations (MBC) against Staphylococcus aureus and Bacillus subtilis .
3. Enzyme Inhibition
In addition to its anti-inflammatory and antimicrobial properties, the compound has been investigated for its enzyme inhibitory activity. It was found to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease and other cognitive disorders .
The biological activity of 2-[1-(4-chlorophenyl)-...] can be attributed to its ability to interact with specific molecular targets within cells:
- COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
- Enzyme Interactions : The binding affinity to AChE suggests potential applications in neuropharmacology.
Case Studies
Several studies have explored the biological potential of similar compounds:
- Anti-inflammatory Study : A study on pyrimidine derivatives highlighted their effectiveness in reducing carrageenan-induced paw edema in rats, demonstrating significant anti-inflammatory properties .
- Antimicrobial Screening : Another research evaluated a series of pyrazole derivatives against various bacterial strains using ciprofloxacin as a control, revealing promising antibacterial activity with MBC values as low as .
Scientific Research Applications
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and a dimethylated acetamide moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines. For example:
- MCF7 (breast cancer) : IC50 values of approximately 1.88 µM.
- A549 (lung cancer) : IC50 values ranging from 26 µM.
- HepG2 (liver cancer) : IC50 values as low as 0.74 mg/mL for certain derivatives.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 0.74 mg/mL |
Anti-inflammatory Effects
The structural characteristics suggest potential anti-inflammatory properties:
- COX Enzyme Inhibition : Certain derivatives have demonstrated inhibition of COX enzymes, crucial in inflammatory processes. For instance:
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound D | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Case Studies and Research Findings
Numerous case studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- A study evaluating related compounds showed promising results in reducing tumor size in animal models.
- Research highlighted the compound's role in reducing inflammatory markers in induced models of inflammation.
Notable Research Findings
Recent investigations have focused on the synthesis and biological evaluation of this compound:
- Synthesis methods often involve multi-step reactions starting from readily available precursors.
- The compound's ability to interact with protein kinases has been particularly noted, acting as an inhibitor that disrupts critical signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Molecular Comparisons
Key Observations:
- Chlorophenyl Position: The target compound’s 4-chlorophenyl group (vs. 3-chlorophenyl in ) may alter binding affinity in kinase targets due to positional effects on aromatic interactions .
- Electron-Withdrawing Groups: The trifluoromethyl group in increases resistance to oxidative metabolism, whereas the target compound’s dimethyl groups may enhance passive diffusion .
Physicochemical Properties
- Metabolic Stability: The absence of labile groups (e.g., esters in ) suggests slower hepatic clearance compared to compounds with hydrolyzable moieties.
Preparation Methods
One-Flask Multicomponent Synthesis
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Reagents: 5-amino-1-(4-chlorophenyl)pyrazole, DMF, PBr₃ (3 equiv), HMDS (3 equiv)
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Temperature: 60°C (Vilsmeier step), 70–80°C (cyclization)
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Yield: Up to 91% for analogous structures
This method avoids intermediate isolation, enhancing efficiency. The 4-chlorophenyl group is introduced at the pyrazole N1 position via the starting 5-aminopyrazole.
Stepwise Cyclization via β-Oxo Anilides
β-Oxo anilides serve as versatile precursors for heterocycles. A study in Egyptian Journal of Chemistry details the condensation of acetoacetanilides with aldehydes to form dihydropyridine intermediates, which oxidize to aromatic pyrimidines. For the target compound, 1-(4-chlorophenyl)-1H-pyrazol-5-amine could condense with a β-ketoamide under acidic conditions.
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Condensation: Acetoacetanilide + 4-chlorobenzaldehyde → Dihydropyridine
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Oxidation: H₂SO₄-mediated cyclization at 250°C
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Yield: ~62% for related pyrimido[2,1-b]benzothiazoles
While direct evidence is lacking, this pathway is plausible for constructing the pyrimidinone ring.
Functionalization with N,N-Dimethyl-3-oxobutanamide
The N,N-dimethyl-3-oxobutanamide side chain is introduced via post-cyclization alkylation or pre-cyclization incorporation .
Post-Cyclization Alkylation
Ambeed protocols for analogous pyrimidines demonstrate N-alkylation using methyl iodide and Cs₂CO₃ in DMF:
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Substrate: Pyrazolo[3,4-d]pyrimidin-5-amine
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Reagents: CH₃I (1.1 equiv), Cs₂CO₃ (2 equiv), DMF
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Conditions: 20–30°C, 12–24 hours
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Yield: 83–90%
For the target compound, alkylation of a secondary amine at the 5-position with N,N-dimethyl-3-oxobutanoyl chloride is feasible.
Pre-Cyclization Incorporation
Incorporating the β-oxobutanamide group prior to cyclization ensures regioselectivity. A β-ketoamide intermediate (e.g., N,N-dimethyl-3-oxobutanamide) can undergo cyclocondensation with 5-aminopyrazoles.
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Form β-Ketoamide: React acetoacetic acid with dimethylamine.
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Condense with 5-Aminopyrazole: In ethanol/HCl to form Schiff base.
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Cyclize: Use PBr₃/HMDS or H₂SO₄ to form pyrazolo-pyrimidinone.
This method avoids competing side reactions during late-stage functionalization.
Comparative Analysis of Synthetic Strategies
Mechanistic Insights
Vilsmeier Amidination
PBr₃ activates DMF to generate a Vilsmeier reagent, which converts 5-aminopyrazoles into formamidine intermediates. HMDS then deprotonates the intermediate, enabling nucleophilic attack and cyclization.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound with high purity?
Synthesis involves multi-step reactions starting with pyrazole derivatives, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. Key challenges include controlling regioselectivity during cyclization and minimizing side products. Optimization requires precise temperature control (e.g., 60–80°C in ethanol), catalysts (e.g., triethylamine), and purification via column chromatography or recrystallization . Post-synthesis validation using HPLC (≥95% purity) and NMR is critical .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural elucidation relies on:
- 1H/13C NMR to confirm substituent positions (e.g., chlorophenyl at N1, dimethyl groups on the butanamide chain) .
- X-ray crystallography for absolute configuration determination (e.g., torsion angles in the pyrazolo-pyrimidine core) .
- HRMS for molecular weight validation (e.g., observed vs. calculated m/z) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions often arise from variations in substituents (e.g., 4-chlorophenyl vs. 3-chlorophenyl) or assay conditions. Strategies include:
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing Cl with F or methyl groups) to isolate activity drivers .
- Standardized assays : Replicate studies under identical conditions (e.g., kinase inhibition assays at 10 µM ATP concentration) .
- Meta-analysis : Pool data from multiple sources to identify trends (e.g., enhanced anticancer activity with electron-withdrawing substituents) .
Q. What experimental designs are optimal for studying its kinase inhibition mechanism?
- Enzyme kinetics : Use time-resolved fluorescence assays to measure IC50 values against kinases like EGFR or VEGFR2 .
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Asp831 in EGFR) .
- Cellular assays : Validate target engagement via Western blotting (e.g., reduced phosphorylated ERK in treated cancer cells) .
Q. How can computational methods predict its ADMET properties?
- In silico tools : Use SwissADME or ADMETlab to predict:
- Solubility : LogP values >3 indicate lipophilicity, requiring formulation optimization .
- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
- Molecular dynamics simulations : Assess binding stability with serum albumin for plasma half-life estimation .
Structure-Activity Relationship (SAR) Insights
Key Methodological Recommendations
- Synthetic Optimization : Use continuous flow reactors to improve yield (e.g., 72% → 86% via solvent-free conditions) .
- Data Reproducibility : Include positive controls (e.g., staurosporine in kinase assays) and report exact reaction times/temperatures .
- Conflict Resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR alongside enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
